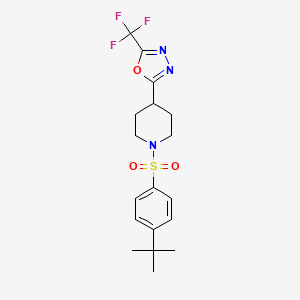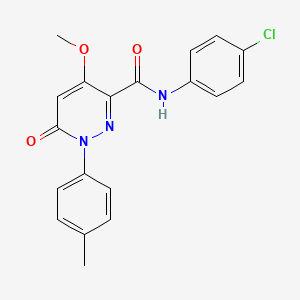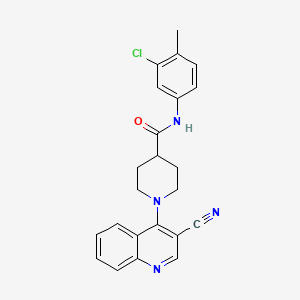
N-(3-chloro-4-methylphenyl)-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-methylphenyl)-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide, also known as ML204, is a small molecule inhibitor that has been widely used in scientific research. It was first developed by the Molecular Libraries Probe Production Centers Network (MLPCN) and has since been studied extensively for its potential therapeutic applications.
Applications De Recherche Scientifique
Synthesis and Anticancer Evaluation
A study by Bondock and Gieman (2015) explored the synthesis of compounds with a core structure related to "N-(3-chloro-4-methylphenyl)-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide," evaluating their antibacterial and anticancer activities. The research found that certain derivatives demonstrated potent activity against various tumor cell lines, indicating the compound's potential as a lead in anticancer drug development (Bondock & Gieman, 2015).
Potential Antipsychotic Agents
Norman et al. (1996) synthesized heterocyclic analogues of a related compound to assess their potential as antipsychotic agents. These analogues exhibited significant in vitro binding to dopamine and serotonin receptors and demonstrated in vivo antagonistic activity against apomorphine-induced responses in mice. This research highlights the therapeutic potential of these compounds in treating psychiatric disorders (Norman et al., 1996).
CGRP Receptor Inhibition
A publication by Cann et al. (2012) detailed the stereoselective synthesis of a compound structurally similar to "N-(3-chloro-4-methylphenyl)-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide," designed as a calcitonin gene-related peptide (CGRP) receptor antagonist. This research provides insights into the chemical synthesis process and the potential application of such compounds in treating conditions mediated by the CGRP receptor (Cann et al., 2012).
Orexin Receptor Antagonism
Research by Renzulli et al. (2011) investigated the disposition and metabolism of a novel orexin 1 and 2 receptor antagonist, offering insight into its pharmacokinetic profile and metabolic pathways. Although the specific structure differs, the methodology and findings provide a valuable reference for understanding the metabolic fate and therapeutic potential of similar compounds (Renzulli et al., 2011).
Diabetes Drug Development
Sawai et al. (2010) described the development of a manufacturing process for a peptide-like compound, demonstrating the potential for large-scale production. This research underscores the importance of efficient synthesis methods in the development of new drugs for chronic conditions such as diabetes (Sawai et al., 2010).
Propriétés
IUPAC Name |
N-(3-chloro-4-methylphenyl)-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4O/c1-15-6-7-18(12-20(15)24)27-23(29)16-8-10-28(11-9-16)22-17(13-25)14-26-21-5-3-2-4-19(21)22/h2-7,12,14,16H,8-11H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIOZAXDGDDSXRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)C3=C(C=NC4=CC=CC=C43)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)benzofuran-2-carboxamide](/img/structure/B2590089.png)
![3-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide](/img/structure/B2590090.png)
![1-(4-chlorophenyl)-5-[3-(dimethylamino)acryloyl]-3-(4-fluorobenzyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B2590091.png)
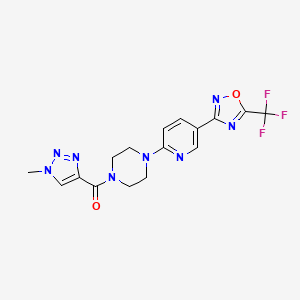

![N'-[2-(1,2-benzoxazol-3-yl)acetyl]-4-methoxybenzohydrazide](/img/structure/B2590098.png)
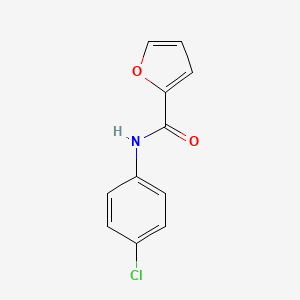

![(3,5-dimethylphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2590104.png)
![N'-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetohydrazide](/img/structure/B2590105.png)
